molecular formula C15H24N2O2 B8550870 4-(4-Amino-3-isopropoxyphenyl)-1-methylpiperidin-3-OL

4-(4-Amino-3-isopropoxyphenyl)-1-methylpiperidin-3-OL

Cat. No. B8550870
M. Wt: 264.36 g/mol
InChI Key: BROIANGGWMJNFO-UHFFFAOYSA-N
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Patent
US09115140B2

Procedure details

178 mg of benzyl [4-(3-hydroxy-1-methylpiperidin-4-yl)-2-(propan-2-yloxy)phenyl]carbamate (mixture of the cis diastereoisomers) are dissolved in 45 ml of methanol. The solution is filtered on 0.45 μm Acrodisc and then hydrogenated in an H-cube (Pd/C 10% cartridge and P H2=1 atm). The reaction medium is evaporated to dryness under reduced pressure, so as to give 111 mg of 4-[4-amino-3-(propan-2-yloxy)phenyl]-1-methylpiperidin-3-ol in the form of an orangey-coloured solid (mixture of the cis diastereoisomers).
Name
benzyl [4-(3-hydroxy-1-methylpiperidin-4-yl)-2-(propan-2-yloxy)phenyl]carbamate
Quantity
178 mg
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH:7]([C:8]2[CH:13]=[CH:12][C:11]([NH:14]C(=O)OCC3C=CC=CC=3)=[C:10]([O:25][CH:26]([CH3:28])[CH3:27])[CH:9]=2)[CH2:6][CH2:5][N:4]([CH3:29])[CH2:3]1>CO>[NH2:14][C:11]1[CH:12]=[CH:13][C:8]([CH:7]2[CH2:6][CH2:5][N:4]([CH3:29])[CH2:3][CH:2]2[OH:1])=[CH:9][C:10]=1[O:25][CH:26]([CH3:28])[CH3:27]

Inputs

Step One
Name
benzyl [4-(3-hydroxy-1-methylpiperidin-4-yl)-2-(propan-2-yloxy)phenyl]carbamate
Quantity
178 mg
Type
reactant
Smiles
OC1CN(CCC1C1=CC(=C(C=C1)NC(OCC1=CC=CC=C1)=O)OC(C)C)C
Step Two
Name
Quantity
45 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution is filtered on 0.45 μm Acrodisc
CUSTOM
Type
CUSTOM
Details
The reaction medium is evaporated to dryness under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)C1C(CN(CC1)C)O)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 111 mg
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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